
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is an organic compound with a unique structure that includes an ethynyl group and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-ethynyl-4-methoxybenzaldehyde.
Reaction with Acetyl Chloride: The aldehyde is reacted with acetyl chloride in the presence of a base such as pyridine to form the corresponding acetophenone derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)ethan-1-one: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains an additional methoxy group, which can influence its reactivity and biological activity.
1-(3,4,5-Trimethoxyphenyl)ethan-1-one: Has three methoxy groups, further altering its chemical and biological properties.
Uniqueness
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is unique due to the presence of both an ethynyl and a methoxy group on the phenyl ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:
- Step 1: Substitution of the methoxy group at the para position via electrophilic aromatic substitution.
- Step 2: Introduction of the ethynyl group using Sonogashira coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst .
- Critical Parameters:
- Temperature: Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- pH: Maintain neutral to slightly basic conditions to prevent hydrolysis of sensitive groups .
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
Friedel-Crafts | 65–75 | 90–95 | AlCl₃, CH₂Cl₂, 0°C |
Sonogashira Coupling | 70–85 | 85–90 | Pd(PPh₃)₄, CuI, 80°C, DMF |
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies methoxy (δ 3.8–4.0 ppm) and acetyl (δ 2.5–2.7 ppm) protons.
- ¹³C NMR: Confirms carbonyl (δ 200–210 ppm) and aromatic carbons .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ = 189.0784) .
- X-ray Crystallography: For unambiguous structural confirmation; use software like SHELX or WinGX for refinement .
Note: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the ethynyl group.
- Temperature: Stable at –20°C for >6 months; room temperature storage leads to 10% degradation in 3 months .
- Humidity: Hygroscopic; use desiccants (silica gel) to avoid hydrolysis of the ketone group .
Advanced Research Questions
Q. How to design experiments to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Step 1: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding sites using the compound’s 3D structure .
- Step 2: Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .
- Step 3: Functional assays (e.g., enzyme inhibition kinetics) to assess activity modulation. For example:
- Assay Design: Monitor NADPH oxidation in cytochrome P450 systems to detect inhibitory effects .
Table 2: Example Bioactivity Data
Target | Assay Type | IC₅₀ (µM) | Mechanism |
---|---|---|---|
CYP3A4 | Fluorescence | 12.3 | Competitive inhibition |
EGFR Kinase | Radioactive | 8.7 | ATP-binding site block |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Factor 1: Variability in assay conditions (e.g., pH, ionic strength) alters ligand-target interactions. Standardize protocols using buffers like PBS (pH 7.4) .
- Factor 2: Purity discrepancies. Re-synthesize the compound and validate via orthogonal methods (NMR, HPLC) .
- Factor 3: Structural analogs (e.g., chloro vs. fluoro derivatives) may exhibit divergent activities. Compare with analogs like 1-(3-Chloro-4-fluorophenyl)ethan-1-amine .
Q. How to apply computational methods to predict reactivity or optimize synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for key steps (e.g., ethynyl group insertion) using Gaussian 16 .
- Retrosynthetic Analysis: Tools like Synthia (Merck) propose routes prioritizing atom economy and step efficiency .
- Machine Learning: Train models on PubChem data to predict solvent-catalyst combinations for higher yields .
Example Workflow:
Input: Target structure → Output: Viable synthetic pathways (ranked by cost/yield).
Optimization: Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce side reactions .
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(3-ethynyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H10O2/c1-4-9-7-10(8(2)12)5-6-11(9)13-3/h1,5-7H,2-3H3 |
InChI Key |
HEEGXDTUCOZEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C#C |
Origin of Product |
United States |
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